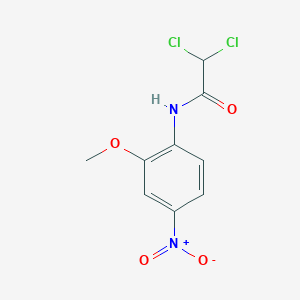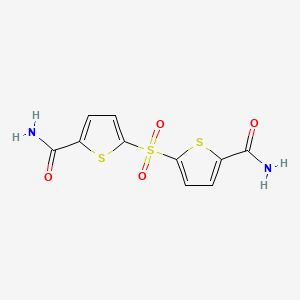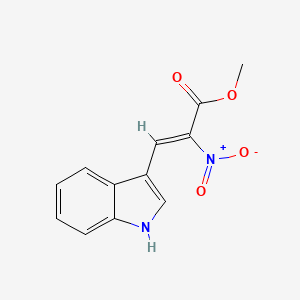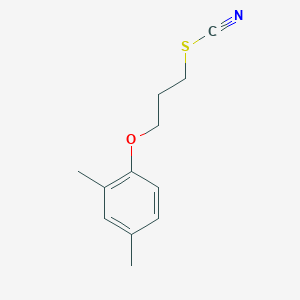
2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07462149 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
Research indicates that derivatives of 2-amino-4-nitrophenol, closely related to 2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide, exhibit significant fungicidal properties. These derivatives, including N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide, have been tested for toxicity against various phytopathogenic fungi. The findings suggest that substituting the hydrogen atom in the amino group with different organic radicals can enhance fungicidal activity, particularly against certain fungi like Rhizoctonia solani and Bipolaris sorokiniana (Mukhtorov et al., 2019).
Synthesis Methods
The compound N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a derivative of this compound, has been synthesized using p-acetamidophenol via alkylation and nitration. This research provides insights into the optimal conditions for synthesizing such compounds, including temperature and molar ratios, which could be relevant for the synthesis of related compounds (Zhang Da-yang, 2004).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on synthesized 2-(substituted phenoxy) acetamide derivatives, which include structures similar to this compound, indicates potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly those with halogens on the aromatic ring, show promise in inhibiting cancer cell growth and reducing inflammation and pain. One such compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant therapeutic potential (Rani et al., 2014).
Solvatochromism and Molecular Interactions
Research on N-(4-Methyl-2-nitrophenyl)acetamide, a related compound, shows its ability to form complexes with solvents through bifurcate hydrogen bonding. This study provides insights into how such compounds interact with various solvents, affecting the equilibrium and protophilic properties of the medium. This research could be valuable in understanding the solvatochromic behavior of similar compounds (Krivoruchka et al., 2004).
Metallophthalocyanines Synthesis
Another study discusses the synthesis of metallophthalocyanines with four phenoxyacetamide units, where N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, a compound structurally related to this compound, is used. These metallophthalocyanines, soluble in various solvents, exhibit increased solubility compared to unsubstituted phthalocyanines, indicating potential applications in fields requiring soluble phthalocyanine compounds (Ağırtaş & İzgi, 2009).
Bioactive Nitrosylated and Nitrated Derivatives
In a study focusing on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, compounds including N-(2-hydroxy-5-nitrophenyl)acetamide, a derivative closely related to this compound, were examined. These compounds, generated through microbial degradation, demonstrated significant bioactivity, affecting gene expression in Arabidopsis thaliana and leading to the formation of glucoside derivatives as a detoxification product (Girel et al., 2022).
Optical Properties and Structural Analysis
Research on orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, reveals their potential as OH− indicators. These compounds display significant changes in absorption bands upon interaction with OH− ions, indicating their usefulness in detecting and measuring hydroxide ions in various applications (Wannalerse et al., 2022).
Monomer Synthesis for Polybenzimidazoles
A synthesis study of AB-type monomers for polybenzimidazoles utilized N-(4,5-dichloro-2-nitrophenyl)acetamide, related to this compound. This research demonstrates the potential of such compounds in developing new materials, particularly in the field of polymer science (Begunov & Valyaeva, 2015).
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-9-11-1-7-14(8-2-11)22-10-15(19)16-12-3-5-13(6-4-12)17(20)21/h1-9H,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRCDUEDGBMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)

![(1-benzofuran-2-ylmethyl)ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amine](/img/structure/B5031068.png)
![2-[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5031073.png)


![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]pyridinium perchlorate](/img/structure/B5031109.png)


![3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5031129.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
